molecular formula C19H21NO3 B11245184 N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide

Cat. No.: B11245184
M. Wt: 311.4 g/mol
InChI Key: IOEWJHILVJUWLZ-UHFFFAOYSA-N
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Description

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide is a complex organic compound characterized by its unique benzodioxepin structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide typically involves the reaction of 3,4-dihydro-2H-1,5-benzodioxepin with propylamine and benzoyl chloride under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for monitoring and controlling reaction parameters is crucial in industrial settings to optimize the production process and minimize waste .

Chemical Reactions Analysis

Types of Reactions

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., hydroxide ions). Reaction conditions typically involve controlled temperatures, inert atmospheres, and appropriate solvents to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions include carboxylic acids, ketones, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide is unique due to its specific benzodioxepin structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C19H21NO3

Molecular Weight

311.4 g/mol

IUPAC Name

N-[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)propyl]benzamide

InChI

InChI=1S/C19H21NO3/c1-2-16(20-19(21)14-7-4-3-5-8-14)15-9-10-17-18(13-15)23-12-6-11-22-17/h3-5,7-10,13,16H,2,6,11-12H2,1H3,(H,20,21)

InChI Key

IOEWJHILVJUWLZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC2=C(C=C1)OCCCO2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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